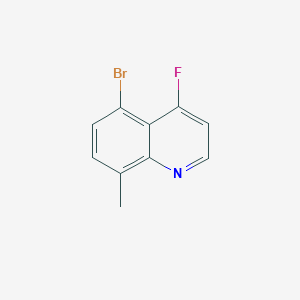

5-溴-4-氟-8-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-fluoro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Bromo-4-fluoro-8-methylquinoline, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various methods have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 5-Bromo-4-fluoro-8-methylquinoline is 1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-8-methylquinoline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

合成改进

缩合工艺已应用于药物发现中间体的合成,提高了效率和收率。例如,通过减少分离过程和将总收率提高 18%,5-溴-2-甲基氨基-8-甲氧基喹唑啉这种关键中间体得到了更有效的合成,从而为医药实验室提供了更快的供应(Nishimura & Saitoh, 2016)。

化学转化

5-溴-4-氟-8-甲基喹啉可用作各种化学转化中的前体。例如,芳香氯化和碘化技术已应用于 8-甲基喹啉衍生物,包括用 N-溴代琥珀酰亚胺进行溴化,这证明了该化合物在有机合成中的多功能性(Tochilkin 等,1983)。

生物活性

一些喹啉衍生物对各种致病菌和真菌菌株表现出显着的抗菌活性。例如,由 2-溴-4-氟苯胺合成的化合物显示出广泛的抗菌活性和显着的抗真菌特性,突出了开发新型抗菌剂的潜力(Abdel-Wadood 等,2014)。

缓蚀

8-羟基喹啉衍生物(包括由溴和氟前体合成的衍生物)已被评估为有效的酸腐蚀缓蚀剂,用于低碳钢。这些化合物表现出很高的抑制效率,在最佳浓度下超过 96%,表明它们在工业应用中作为保护剂的潜力(Rbaa 等,2020)。

抗癌研究

喹啉衍生物也因其抗癌特性而被探索。含有 2-氧代喹啉结构的新型 α-氨基膦酸酯衍生物对各种癌细胞系表现出中等到高水平的抗肿瘤活性,表明在癌症治疗中具有潜在应用(Fang 等,2016)。

安全和危害

The safety information for 5-Bromo-4-fluoro-8-methylquinoline indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

Quinoline and its derivatives, including 5-Bromo-4-fluoro-8-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research will likely continue to explore the synthesis of quinoline derivatives, their biological and pharmaceutical activities, and their potential applications in drug development .

作用机制

Target of Action

The primary targets of 5-Bromo-4-fluoro-8-methylquinoline Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

The exact mode of action of 5-Bromo-4-fluoro-8-methylquinoline It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-4-fluoro-8-methylquinoline Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-4-fluoro-8-methylquinoline These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of 5-Bromo-4-fluoro-8-methylquinoline The effects of quinoline derivatives can range from modulation of cellular signaling pathways to inhibition of cell growth, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-8-methylquinoline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

5-bromo-4-fluoro-8-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXMAKVHLLDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)

![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)

![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)